Cyclopropanol

Catalog No.
S589350
CAS No.
16545-68-9
M.F
C3H6O
M. Wt
58.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropanol

CAS Number

16545-68-9

Product Name

Cyclopropanol

IUPAC Name

cyclopropanol

Molecular Formula

C3H6O

Molecular Weight

58.08 g/mol

InChI

InChI=1S/C3H6O/c4-3-1-2-3/h3-4H,1-2H2

InChI Key

YOXHCYXIAVIFCZ-UHFFFAOYSA-N

SMILES

C1CC1O

Synonyms

cyclopropanol

Canonical SMILES

C1CC1O

Construction of Multifunctional Compounds

Synthesis of Tetrahydrofurans (THFs) and Tetrahydropyrans (THPs)

Intramolecular Nucleophilic Substitution

Reaction of Carbene with Water or Alcohols

Synthesis of Various Organic Compounds

Biorthogonal Chemical Reporters

Cyclopropanol is an organic compound with the chemical formula C₃H₆O, characterized by a three-membered cyclopropyl ring that contains a hydroxyl group. This unique structure imparts significant instability to the compound due to the ring strain associated with its three-membered configuration. Cyclopropanol is highly reactive, often undergoing ring-opening reactions and rearrangements to form other compounds, such as propanal. Its utility in organic synthesis is notable, particularly as a synthon for generating cyclopropyl-containing compounds, which have applications in medicinal chemistry and materials science .

Due to its structural properties:

  • Ring-Opening Reactions: Under certain conditions, cyclopropanol can undergo ring-opening to yield more stable products. This reaction can be facilitated by various catalysts, including photoredox catalysts, which enable the generation of β-ketoalkyl radicals from cyclopropanols .
  • Isomerization: Cyclopropanol can isomerize into propanal, which is a useful transformation for synthetic applications .
  • Rearrangement: The compound is prone to rearrangement reactions that can lead to the formation of different structural isomers, enhancing its utility in synthetic chemistry .

Cyclopropanol and its derivatives exhibit various biological activities. Research indicates that compounds containing cyclopropyl groups can serve as potential antiviral agents and modulators of protein trafficking. These properties make cyclopropanol a valuable scaffold in drug discovery and development . Additionally, studies have shown that cyclopropanol derivatives may interact with biological targets, influencing cellular processes and pathways .

Several methods exist for synthesizing cyclopropanol:

  • Direct Synthesis from Cyclopropenes: Cyclopropenes can be converted into cyclopropanols through hydroboration followed by oxidation.
  • Reaction of Organometallic Reagents: The reaction of organometallic reagents with α-chloroaldehydes has been reported to yield cyclopropanols with high diastereoselectivity .
  • Kulinkovich Reaction: This method involves the reaction of lactones or protected hydroxy esters under specific conditions to yield cyclopropyl diols .

These methods highlight the versatility and importance of cyclopropanol in organic synthesis.

Cyclopropanol has several applications in various fields:

  • Medicinal Chemistry: It serves as a precursor for synthesizing biologically active compounds, particularly those with antiviral properties.
  • Material Science: Cyclopropanol derivatives are explored for their potential use in developing new materials due to their unique structural features.
  • Synthetic Chemistry: As a synthon, it aids in constructing complex organic molecules and modifying existing structures .

Interaction studies involving cyclopropanol have focused on its reactivity with electrophiles and nucleophiles. For instance, photocatalytic methods have been developed to couple cyclopropanols with alkenes, resulting in diverse ketone products. These studies demonstrate the compound's ability to participate in complex chemical transformations under mild conditions . Additionally, investigations into its interactions with biological molecules are ongoing, aiming to elucidate its potential therapeutic roles.

Cyclopropanol shares structural similarities with several compounds. Here are some notable examples:

CompoundStructure TypeUnique Features
PropanalAldehydeDirect product of cyclopropanol rearrangement
CyclobutanolCyclic AlcoholFour-membered ring; more stable than cyclopropanol
1-Cyclopropyl-2-butanolCyclic AlcoholContains a longer carbon chain; different reactivity
MethylenecyclobutaneCyclic AlkeneMore stable due to larger ring size; different reactivity

Cyclopropanol's uniqueness lies in its three-membered ring structure and high reactivity. While similar compounds may share certain characteristics, their stability and reactivity profiles differ significantly.

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (95%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Corrosive;Acute Toxic

Other CAS

16545-68-9

Wikipedia

Cyclopropanol

Dates

Modify: 2023-08-15

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